OSS_128167
Overview
Description
OSS-128167 is a novel small molecular inhibitor specifically targeting Sirtuin 6 (SIRT6), a member of the mammalian sirtuins family. Sirtuins are highly conserved proteins that function as ADP-ribosylases and NAD+ dependent deacylases. OSS-128167 has shown significant potential in various scientific research fields due to its ability to inhibit SIRT6, which is closely related to the occurrence and development of various solid tumors, multiple myeloma, and other diseases .
Mechanism of Action
Target of Action
OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a member of the mammalian sirtuins family . SIRT6 functions as a highly conserved ADP-ribosylase and NAD+ dependent deacylase . It is closely related to the occurrence and development of various solid tumors and multiple myeloma (MM) .
Mode of Action
this compound specifically targets SIRT6, inducing chemosensitization in MM cells . It interacts with SIRT6, leading to the down-regulation of PI3K signaling . This interaction results in the activation of PI3K/Akt/mTOR signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . By inhibiting SIRT6, this compound down-regulates this pathway, leading to anti-tumor effects . It also affects the inflammatory response and promotes the production of reactive oxygen species (ROS) .
Pharmacokinetics
It is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed in the body to reach its target sites.
Result of Action
The inhibition of SIRT6 by this compound leads to various molecular and cellular effects. It has been shown to suppress growth and induce apoptosis in Diffuse Large B-Cell Lymphoma (DLBCL) cells . It also enhances the sensitivity of these cells to chemotherapeutic agents . In addition, this compound has been found to inhibit HBV transcription and replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of SIRT6 has been found to correlate with advanced age, Ann Arbor stage, and IPI score . .
Biochemical Analysis
Biochemical Properties
OSS_128167 interacts with SIRT6, a highly conserved ADP-ribosylase and NAD+ dependent deacylase . The compound is known to inhibit SIRT6, thereby affecting various biochemical reactions . It has been found to increase the acetylation level of H3K9 and glucose uptake, and decrease TNF-α secretion .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease the level of HBV core DNA and 3.5-Kb RNA in vitro . Furthermore, it has been shown to suppress the growth of DLBCL cells in vitro and in vivo . It also causes enforced apoptosis rates, induces G2/M phase arrest , and enhances sensitivity to Doxorubicin (ADR) and bendamustine .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits SIRT6, thereby increasing the levels of inflammatory factors and reactive oxygen species (ROS) in vitro and in vivo . It also activates PI3K/Akt/mTOR signaling .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have significant effects on cellular function. For instance, it has been found to markedly suppress the level of HBV DNA and 3.5-Kb RNA in HBV transgenic mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to upregulate peroxisome proliferator-activated receptors α (PPARα) expression .
Preparation Methods
The synthesis of OSS-128167 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as amide bond formation, esterification, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography. Industrial production methods for OSS-128167 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
OSS-128167 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
OSS-128167 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of SIRT6 in various biochemical pathways.
Biology: OSS-128167 is used to investigate the biological functions of SIRT6, including its role in DNA repair, telomere maintenance, and metabolism.
Medicine: The compound has shown potential in cancer therapy, particularly in sensitizing multiple myeloma cells to chemotherapy. It also exhibits antiviral properties by inhibiting the transcription and replication of hepatitis B virus.
Comparison with Similar Compounds
OSS-128167 is unique in its high selectivity for SIRT6 compared to other sirtuin inhibitors. Similar compounds include:
Sirtinol: A non-specific sirtuin inhibitor that targets multiple sirtuin family members.
EX-527: A selective inhibitor of SIRT1, another member of the sirtuin family.
Tenovin-6: An inhibitor of SIRT1 and SIRT2. OSS-128167 stands out due to its specificity for SIRT6, making it a valuable tool for studying the unique functions of this sirtuin.
Properties
IUPAC Name |
5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWLEGCECXGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is OSS_128167 and what is its primary target?
A1: this compound (5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid) is a small molecule inhibitor that specifically targets Sirtuin 6 (SIRT6). [, ] SIRT6 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including DNA repair, metabolism, and inflammation.
Q2: How does this compound interact with SIRT6 and what are the downstream effects of this interaction?
A2: While the precise mechanism of interaction between this compound and SIRT6 requires further investigation, studies suggest that this compound inhibits SIRT6 activity. [, , , ] This inhibition has been linked to several downstream effects, including:
- Downregulation of PI3K/Akt/mTOR signaling: This signaling pathway is often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Studies show that this compound can inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR, ultimately suppressing the growth of diffuse large B-cell lymphoma (DLBCL) cells. [, ]
- Activation of the ERK1/2 pathway and inhibition of autophagy: In acute respiratory distress syndrome (ARDS) models, this compound was found to activate the ERK1/2 pathway and inhibit autophagy, potentially exacerbating lung injury. []
- Suppression of HBV transcription and replication: Research suggests that this compound can suppress Hepatitis B virus (HBV) by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα) and reducing HBV core promoter activity. []
Q3: What are the potential therapeutic applications of this compound based on its observed effects in preclinical studies?
A3: Preclinical studies suggest that this compound holds therapeutic potential for:
- Diffuse large B-cell lymphoma (DLBCL): Studies have demonstrated that this compound exhibits anti-lymphoma effects, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway and enhancing the sensitivity of DLBCL cells to chemotherapeutic agents like Doxorubicin and bendamustine. [, ]
- Hepatitis B: this compound has been shown to inhibit HBV transcription and replication in vitro and in vivo, indicating potential as an antiviral agent. []
Q4: Has this compound been tested in clinical trials for any disease indications?
A4: At present, there is no publicly available information regarding clinical trials involving this compound. Further research is needed to evaluate its safety and efficacy in humans.
Q5: Are there any known safety concerns or toxicities associated with this compound?
A5: While preclinical studies provide valuable insights into the potential applications and mechanisms of action of this compound, it is crucial to note that comprehensive toxicity and safety profiles have yet to be established. Further research is required to fully understand the potential adverse effects of this compound.
Q6: What is the role of SIRT6 in cell senescence and aging, and how does this compound impact this process?
A6: SIRT6 plays a complex role in cell senescence and aging, and its function can vary depending on the cellular context. Studies suggest that downregulation of SIRT6 can contribute to cellular senescence. [] Research using the CD38 inhibitor Cyanidin-3-O-glucoside (C3G) demonstrated that inhibiting CD38 increased SIRT6 expression and inhibited cell senescence, while this compound, as a SIRT6 inhibitor, exacerbated the senescent process. []
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